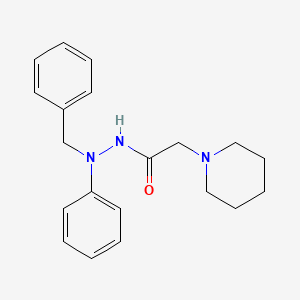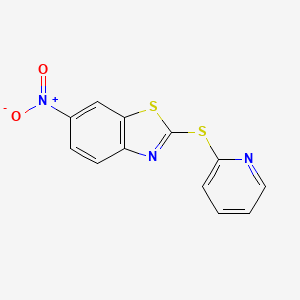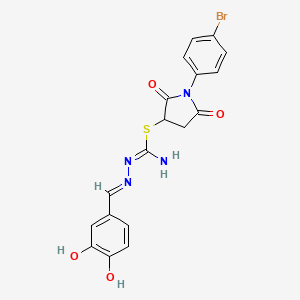![molecular formula C14H26NO2+ B11106639 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium](/img/structure/B11106639.png)
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-1-methylpyrrolidinium is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium typically involves the cyclization of substituted cyclohexanones with epichlorohydrin, followed by alkylation with pyrrolidine. The reaction conditions often include the use of solvents such as xylene and catalysts like boron trifluoride etherate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the spirocyclic ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,4-Dioxaspiro[45]dec-2-ylmethyl)-1-methylpyrrolidinium is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition. Its spirocyclic structure can interact with biological macromolecules, making it a valuable tool for probing enzyme mechanisms and developing inhibitors.
Medicine
In medicine, 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium is being investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme dysregulation is a factor.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium involves its interaction with specific molecular targets, such as enzymes. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition, depending on the enzyme and the specific interactions involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)piperidine
- 1,4-Dioxaspiro[4.5]dec-2-ylmethanol
- 1,4-Dioxaspiro[4.4]non-2-ylmethylamine
Uniqueness
Compared to similar compounds, 1-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-1-methylpyrrolidinium stands out due to its unique spirocyclic structure combined with a pyrrolidinium moiety. This combination enhances its reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C14H26NO2+ |
|---|---|
Molecular Weight |
240.36 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-1-methylpyrrolidin-1-ium |
InChI |
InChI=1S/C14H26NO2/c1-15(9-5-6-10-15)11-13-12-16-14(17-13)7-3-2-4-8-14/h13H,2-12H2,1H3/q+1 |
InChI Key |
JSKKYIIBEYAWBH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC1)CC2COC3(O2)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11106574.png)
![N-(4-Methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B11106581.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11106587.png)

![2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11106607.png)

![N-(2-{2-[(E)-1-(4-Methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-N-methylbenzamide](/img/structure/B11106613.png)
![4-(Dimethylamino)benzaldehyde 1-[4-(4-nitroanilino)-6-(2-toluidino)-1,3,5-triazin-2-YL]hydrazone](/img/structure/B11106624.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]benzamide](/img/structure/B11106625.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11106628.png)
![[(Ethoxycarbonyl)(3-ethoxy-3-oxopropyl)amino]methylphosphinate](/img/structure/B11106632.png)

